molecular formula C20H16N2OS B5614693 4-(phenyl thioureido)benzophenone

4-(phenyl thioureido)benzophenone

Cat. No.: B5614693
M. Wt: 332.4 g/mol
InChI Key: WWAKLNWATXCRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenyl thioureido)benzophenone is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thioureido group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenyl thioureido)benzophenone typically involves the reaction of 4-aminobenzophenone with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, would also be considered .

Chemical Reactions Analysis

Types of Reactions

4-(Phenyl thioureido)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(phenyl thioureido)benzophenone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, it has been shown to induce apoptosis through a caspase-independent pathway. This involves the activation of specific signaling pathways that lead to programmed cell death . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenyl thioureido)benzophenone stands out due to its unique combination of a benzophenone core and a thioureido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications. Further research and development are likely to uncover even more uses for this intriguing compound.

Properties

IUPAC Name

1-(4-benzoylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKLNWATXCRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.